molecular formula C14H18BrNO3 B14875380 Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14875380
M. Wt: 328.20 g/mol
InChI Key: COYAZKUUJVEUQS-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxylate ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield ketones or aldehydes.

Scientific Research Applications

Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity and reactivity with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a brominated methoxyphenyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

methyl 4-(5-bromo-2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-16-7-11(12(8-16)14(17)19-3)10-6-9(15)4-5-13(10)18-2/h4-6,11-12H,7-8H2,1-3H3

InChI Key

COYAZKUUJVEUQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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